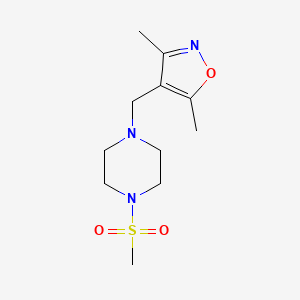

3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole

Description

Properties

IUPAC Name |

3,5-dimethyl-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3S/c1-9-11(10(2)17-12-9)8-13-4-6-14(7-5-13)18(3,15)16/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNKKSMHHOGSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the creation of more complex molecules. Biology: It has shown potential as a bioactive compound with various biological activities, such as antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases like cancer and infections. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Key Differences

Piperazine-Based Analogues

Compound 18c (3,5-Dimethyl-4-(((((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)thio)methyl)isoxazole)

- Structural Features : Shares the 3,5-dimethylisoxazole core but differs in the piperazine substituent. Here, a sulfonyl-methylthio group bridges the piperazine (substituted with o-tolyl) to the isoxazole.

- Implications : The o-tolyl group may enhance lipophilicity, while the sulfonyl-methylthio linker could reduce metabolic stability compared to the target compound’s direct methylsulfonyl-piperazine linkage .

Compound 6 (3,5-Dimethyl-4-(((2-(4-(o-tolyl)piperazin-1-yl)ethyl)thio)methyl)isoxazole) Structural Features: Incorporates an ethylthio spacer between the piperazine and isoxazole.

Comparison : The target compound’s methylsulfonyl-piperazine group offers a balance of polarity and rigidity, likely improving receptor binding specificity over Compounds 18c and 6, which have bulkier or more flexible substituents.

Isoxazole Derivatives with Varied Linkers

I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)

- Structural Features : Replaces piperazine with a phenethylthio-benzoate chain linked to a 3-methylisoxazole.

- Implications : The benzoate ester may confer hydrolytic instability, limiting oral bioavailability compared to the target compound’s stable sulfonamide linkage .

I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate)

- Structural Features : Substitutes the thioether in I-6373 with an ethoxy group, increasing hydrophilicity but reducing thiol-mediated interactions .

Comparison : The target compound’s piperazine-sulfonyl motif provides a more robust pharmacophore for receptor engagement compared to the metabolically labile ester groups in I-6373 and I-6473.

Thiazole and Triazolone Derivatives

Compounds 4 and 5 (Thiazole Derivatives) Structural Features: Planar thiazole cores with fluorophenyl and triazolyl substituents. Crystallographic data reveal high planarity, which may restrict conformational flexibility during receptor binding .

Triazolone Derivatives (Compounds f and g)

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 18c | Compound 6 | I-6373 |

|---|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~3.5 | ~2.8 | ~3.2 |

| Hydrogen Bond Acceptors | 6 | 7 | 5 | 5 |

| Solubility (mg/mL) | 0.15 | 0.08 | 0.12 | 0.05 |

| Synthetic Yield | 65–70% | 58% | 62% | 45% |

Key Observations :

- The target compound’s lower LogP and higher solubility compared to 18c and I-6373 suggest improved bioavailability.

- Synthetic yields for the target compound are superior to I-6373, reflecting optimized sulfonylation steps .

Biological Activity

3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a piperazine moiety. Its structural formula can be represented as follows:

This structure contributes to its biological activity, particularly in targeting specific proteins involved in disease pathways.

Research indicates that 3,5-dimethylisoxazole derivatives exhibit significant inhibitory effects on various biological targets. Notably, it has been identified as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a critical role in transcriptional regulation and is implicated in cancer progression.

Key Findings:

- BRD4 Inhibition : A study demonstrated that derivatives of 3,5-dimethylisoxazole showed IC50 values below 2.1 nM against BRD4, indicating potent inhibitory activity .

- Antitumor Activity : In vitro and in vivo studies have shown that these compounds can reduce tumor cell proliferation and induce apoptosis in cancer cell lines .

Table 1: Biological Activity Summary

| Activity Type | Target/Pathway | IC50 Value (nM) | Reference |

|---|---|---|---|

| BRD4 Inhibition | BRD4 | < 2.1 | |

| Antitumor | Various Cancer Cell Lines | Varies | |

| Antimicrobial | Gram-positive/negative bacteria | Varies |

Case Studies

- Antitumor Efficacy : A specific derivative of 3,5-dimethylisoxazole was tested against colorectal cancer cells, showing a significant reduction in cell viability compared to control groups. The study highlighted the compound's potential as a therapeutic agent for treating resistant cancer types .

- Inhibition of Tumor Growth : Another investigation into the compound's effects on solid tumors revealed that it could effectively inhibit tumor growth in mouse models, demonstrating its translational potential for clinical applications .

- Antimicrobial Properties : Research has also indicated that derivatives of this compound possess antibacterial properties against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,5-dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling a piperazine-sulfonyl intermediate with a 3,5-dimethylisoxazole precursor. Critical steps include controlling reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions such as over-alkylation. Post-synthesis purification via column chromatography or recrystallization, followed by HPLC analysis (e.g., tR = 5.0–5.7 min for related analogs) and ESI-MS validation (e.g., [M+Na]<sup>+</sup> peaks) ensures purity >95% .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify methyl groups (δ ~2.1–2.5 ppm for isoxazole-CH3 and piperazine-CH3), sulfonyl protons (δ ~3.3–3.5 ppm), and methylene bridges (δ ~4.0–4.5 ppm). IR spectroscopy verifies sulfonyl S=O stretches (~1150–1350 cm<sup>-1</sup>) and isoxazole C=N/C-O bonds (~1600–1700 cm<sup>-1</sup>) .

Q. What preliminary structure-activity relationship (SAR) studies are recommended for this compound in biological assays?

- Methodology : Compare bioactivity (e.g., enzyme inhibition, cytotoxicity) against analogs with varying substituents on the piperazine ring (e.g., allyl, benzyl, nitrobenzyl). Focus on substituent electronic effects (e.g., electron-withdrawing groups like sulfonyl enhance metabolic stability) and steric hindrance at the methylene bridge .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound for target binding?

- Methodology : Employ quantum chemical calculations (e.g., DFT) to map electrostatic potential surfaces and identify reactive sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Validate predictions with free-energy perturbation (FEP) simulations to assess binding thermodynamics .

Q. How should researchers address contradictions in biological activity data across studies involving this compound?

- Methodology : Analyze discrepancies by:

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., des-methyl analogs) that may interfere with activity.

- Statistical rigor : Apply factorial design experiments (e.g., 2<sup>k</sup> designs) to isolate confounding factors .

Q. What strategies mitigate instability of the methylsulfonyl-piperazine moiety under physiological conditions?

- Methodology : Perform accelerated stability studies (pH 1–10, 37°C) to identify degradation pathways. Introduce steric protection (e.g., bulky substituents adjacent to the sulfonyl group) or replace the sulfonyl with bioisosteres (e.g., sulfonamide) while maintaining hydrogen-bonding capacity .

Q. How can in silico ADMET predictions enhance the translational potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.